N-(3-Amino-4-chlorophenyl)-3-(2-ethoxyethoxy)-benzamide N-(3-Amino-4-chlorophenyl)-3-(2-ethoxyethoxy)-benzamide
Brand Name: Vulcanchem
CAS No.: 1020054-65-2
VCID: VC2619366
InChI: InChI=1S/C17H19ClN2O3/c1-2-22-8-9-23-14-5-3-4-12(10-14)17(21)20-13-6-7-15(18)16(19)11-13/h3-7,10-11H,2,8-9,19H2,1H3,(H,20,21)
SMILES: CCOCCOC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)Cl)N
Molecular Formula: C17H19ClN2O3
Molecular Weight: 334.8 g/mol

N-(3-Amino-4-chlorophenyl)-3-(2-ethoxyethoxy)-benzamide

CAS No.: 1020054-65-2

Cat. No.: VC2619366

Molecular Formula: C17H19ClN2O3

Molecular Weight: 334.8 g/mol

* For research use only. Not for human or veterinary use.

N-(3-Amino-4-chlorophenyl)-3-(2-ethoxyethoxy)-benzamide - 1020054-65-2

Specification

CAS No. 1020054-65-2
Molecular Formula C17H19ClN2O3
Molecular Weight 334.8 g/mol
IUPAC Name N-(3-amino-4-chlorophenyl)-3-(2-ethoxyethoxy)benzamide
Standard InChI InChI=1S/C17H19ClN2O3/c1-2-22-8-9-23-14-5-3-4-12(10-14)17(21)20-13-6-7-15(18)16(19)11-13/h3-7,10-11H,2,8-9,19H2,1H3,(H,20,21)
Standard InChI Key RVOQADJAACMPHN-UHFFFAOYSA-N
SMILES CCOCCOC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)Cl)N
Canonical SMILES CCOCCOC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)Cl)N

Introduction

Chemical Structure and Properties

Molecular Structure

N-(3-Amino-4-chlorophenyl)-3-(2-ethoxyethoxy)-benzamide features a complex structure with multiple functional groups. The backbone consists of a benzamide core with two substituted aromatic rings. Based on its structural analog N-(3-Amino-4-chlorophenyl)-4-(2-ethoxyethoxy)-benzamide, the compound likely has a molecular formula of C17H19ClN2O3 and a molecular weight of approximately 334.8 g/mol. The key structural elements include:

  • A 3-amino-4-chlorophenyl group attached to the nitrogen of the amide bond

  • A 3-(2-ethoxyethoxy) substituent on the benzoyl ring

  • An amide linkage (-CONH-) connecting the two aromatic systems

This arrangement creates a molecule with multiple sites for potential interactions with biological targets through hydrogen bonding, π-stacking, and hydrophobic interactions.

Physicochemical Properties

While specific data for N-(3-Amino-4-chlorophenyl)-3-(2-ethoxyethoxy)-benzamide is limited in the available literature, its properties can be reasonably estimated based on similar compounds. The presence of the ethoxyethoxy group likely enhances its solubility in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dichloromethane. The amino group and amide bond provide hydrogen bonding capabilities, which would influence its solubility profile and intermolecular interactions.

By examining related compounds like N-(3-Amino-4-chlorophenyl)-2-ethoxybenzamide and N-(3-Amino-4-chlorophenyl)-2-methoxybenzamide, we can estimate that the compound likely has moderate lipophilicity with an XLogP3 value between 3.0 and 3.5 . It would be expected to have approximately 2 hydrogen bond donors (the amino group and the amide NH) and 3 hydrogen bond acceptors (the oxygen atoms in the ethoxyethoxy chain and the amide carbonyl) .

Table 1: Estimated Physicochemical Properties of N-(3-Amino-4-chlorophenyl)-3-(2-ethoxyethoxy)-benzamide Compared to Similar Compounds

PropertyN-(3-Amino-4-chlorophenyl)-3-(2-ethoxyethoxy)-benzamide (estimated)N-(3-Amino-4-chlorophenyl)-4-(2-ethoxyethoxy)-benzamideN-(3-Amino-4-chlorophenyl)-2-ethoxybenzamide
Molecular FormulaC17H19ClN2O3C17H19ClN2O3C15H15ClN2O2
Molecular Weight (g/mol)334.8334.8290.74
Hydrogen Bond Donors222
Hydrogen Bond Acceptors333
Rotatable Bonds444
XLogP3 (estimated)3.0-3.5Not specified3.0

Synthesis and Preparation Methods

General Synthetic Approach

The synthesis of N-(3-Amino-4-chlorophenyl)-3-(2-ethoxyethoxy)-benzamide typically follows established protocols for benzamide derivatives. Based on synthetic methods used for similar compounds, a common approach would involve the coupling of 3-amino-4-chloroaniline with 3-(2-ethoxyethoxy)benzoic acid or its activated derivative.

The general procedure likely involves the following steps:

  • Preparation or acquisition of the starting materials: 3-amino-4-chloroaniline and 3-(2-ethoxyethoxy)benzoic acid

  • Activation of the carboxylic acid group, typically using coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (DCC)

  • Coupling reaction in the presence of a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

  • Purification of the crude product using techniques such as recrystallization or column chromatography

Detailed Synthetic Protocol

Drawing from synthetic procedures used for similar benzamide derivatives, a specific protocol might involve:

  • Dissolution of 3-(2-ethoxyethoxy)benzoic acid (1 equivalent) in a suitable solvent such as dichloromethane or dimethylformamide

  • Addition of the coupling reagent EDCI (1.2 equivalents) and hydroxybenzotriazole (HOBt, 1.2 equivalents) to activate the carboxylic acid

  • Addition of 3-amino-4-chloroaniline (1 equivalent) and a tertiary amine base such as triethylamine (1.5 equivalents)

  • Stirring of the reaction mixture at room temperature for 12-24 hours

  • Workup involving washing with water, dilute acid, and dilute base

  • Purification of the crude product by column chromatography or recrystallization

For the preparation of 3-amino-4-chlorophenyl derivatives specifically, an alternative approach might involve the reduction of a nitro precursor, as illustrated by the general procedure for synthesizing similar compounds: "To a solution of 4i-8i (3.37 mmol) in methanol (20 mL) was added: ammonium chloride (double amounts of 4i-8i) and iron powder (6.03 mmol) and refluxed for 7 h."

Biological Activity and Applications

Structure-Activity Relationships

The biological activity of N-(3-Amino-4-chlorophenyl)-3-(2-ethoxyethoxy)-benzamide is likely influenced by key structural features:

  • The 3-amino-4-chlorophenyl group: The positioning of the amino and chloro substituents on the phenyl ring can affect binding affinity to target proteins. The amino group provides hydrogen bonding capabilities, while the chloro substituent influences electronic properties and lipophilicity.

  • The ethoxyethoxy chain: This flexible side chain likely modulates solubility, pharmacokinetic properties, and potentially introduces additional binding interactions with biological targets.

  • The position of the ethoxyethoxy group on the benzoyl ring: The substitution at position 3 likely confers specific spatial orientation that may be crucial for biological activity.

Table 2: Potential Biological Activities Based on Structural Features

Structural FeaturePotential Contribution to Biological Activity
3-Amino groupHydrogen bond donor; potential for interaction with carboxylate or carbonyl groups in target proteins
4-Chloro substituentModulates electronic properties; increases lipophilicity; potential halogen bonding
Amide linkageRigid structural element; hydrogen bond donor and acceptor; influences conformation
3-(2-Ethoxyethoxy) groupEnhances solubility; provides flexible side chain for additional interactions; modulates lipophilicity

Comparative Analysis of Related Benzamide Derivatives

Structural Comparison

N-(3-Amino-4-chlorophenyl)-3-(2-ethoxyethoxy)-benzamide belongs to a family of structurally related benzamide derivatives. By comparing it with similar compounds, we can better understand structure-activity relationships and medicinal chemistry applications.

Several related compounds appear in the literature:

  • N-(3-Amino-4-chlorophenyl)-4-(2-ethoxyethoxy)-benzamide: Differs only in the position of the ethoxyethoxy group (para instead of meta position on the benzoyl ring)

  • N-(3-Amino-4-chlorophenyl)-2-(2-methoxyethoxy)-benzamide: Features a methoxyethoxy group at the ortho position instead of an ethoxyethoxy group at the meta position

  • N-(3-Amino-4-chlorophenyl)-2-ethoxybenzamide: Has a simpler ethoxy substituent at the ortho position

  • N-(3-Amino-4-chlorophenyl)-2-methoxybenzamide: Contains a methoxy group at the ortho position

These structural variations primarily involve different positions of substituents on the benzoyl ring and modifications to the alkoxy side chain. These differences would be expected to influence physical properties, pharmacokinetics, and potentially the biological activities of these compounds.

Impact of Structural Variations

The position and nature of substituents on these benzamide derivatives can significantly impact their biological properties:

  • Position effects: The meta-substituted ethoxyethoxy group in N-(3-Amino-4-chlorophenyl)-3-(2-ethoxyethoxy)-benzamide likely creates a different spatial arrangement compared to ortho or para substitution, potentially affecting receptor binding and activity profiles.

  • Side chain variations: The length and composition of the alkoxy side chain (methoxy vs. ethoxy vs. ethoxyethoxy) influences solubility, membrane permeability, and target interactions. The longer ethoxyethoxy chain provides greater flexibility and additional hydrogen bond acceptors compared to simpler alkoxy groups.

  • Electronic effects: Different substitution patterns alter the electron distribution in the molecule, affecting properties such as acidity of the NH groups, reactivity, and stability.

Current Research and Future Directions

Ongoing Research Efforts

Research on benzamide derivatives, including compounds similar to N-(3-Amino-4-chlorophenyl)-3-(2-ethoxyethoxy)-benzamide, continues to expand our understanding of their potential applications. Current research focuses on:

  • Exploring the anticancer potential of benzamide derivatives through mechanism studies and structure optimization

  • Investigating enzyme inhibition properties, particularly against enzymes involved in disease pathways

  • Developing structure-activity relationships to guide the design of more potent and selective compounds

  • Improving synthetic methodologies for more efficient and environmentally friendly preparation

Future Research Prospects

Future studies on N-(3-Amino-4-chlorophenyl)-3-(2-ethoxyethoxy)-benzamide may focus on several promising directions:

  • Detailed investigation of its specific biological targets and mechanisms of action

  • Optimization of its structure to enhance potency, selectivity, and pharmacokinetic properties

  • Exploration of its potential in combination therapies with established drugs

  • Development of more efficient synthetic routes and scale-up methods for potential industrial production

As noted in the literature, "Future studies on benzamide derivatives" are likely to explore their potential "in medicinal chemistry, particularly in cancer therapy and as enzyme inhibitors". The unique structural features of N-(3-Amino-4-chlorophenyl)-3-(2-ethoxyethoxy)-benzamide position it as a compound of interest in these ongoing research efforts.

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